molecular formula C10H10O3 B3308639 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 93885-44-0

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3308639
CAS No.: 93885-44-0
M. Wt: 178.18 g/mol
InChI Key: MTVMBYHIKUWTPS-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the second position and a carboxylic acid group at the second position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base .

Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. These reactions can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzofuran derivatives, including 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, exhibit a range of biological activities that make them promising candidates for drug development. Research highlights several therapeutic potentials:

  • Anticancer Properties : Various studies have demonstrated that benzofuran derivatives possess anticancer activity. For instance, compounds derived from benzofuran structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and others. In one study, a derivative exhibited an IC50 value of 2.74 μM against ACHN cells, indicating potent growth inhibition .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A series of synthesized benzofuran derivatives demonstrated substantial antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Neuropathic Pain Management : Research indicates that certain benzofuran derivatives act as selective agonists for cannabinoid receptor type 2 (CB2), which is implicated in pain modulation. One compound showed efficacy in models of neuropathic pain without affecting locomotor behavior, suggesting a potential for treating chronic pain conditions .

Synthesis and Derivative Development

The synthesis of this compound involves several methods that have been optimized over the years:

  • Chemical Synthesis : A common approach involves the hydrogenation of benzofuran derivatives under controlled conditions to yield the desired carboxylic acid. This method has been refined to improve yield and purity .
  • Structure-Activity Relationship (SAR) Studies : Researchers have conducted extensive SAR studies to understand how modifications to the benzofuran structure affect biological activity. For example, substituents at various positions on the benzofuran ring can significantly enhance anticancer potency or alter receptor selectivity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study on Anticancer ActivityEvaluated against multiple cancer cell linesCompound exhibited IC50 values ranging from 2.20 μM to 5.86 μM across different types of cancer cells .
Neuropathic Pain ModelTested in rat modelsShowed significant reversal of neuropathic pain with minimal side effects .
Antimicrobial EfficacyAssessed against common pathogensDemonstrated effective inhibition zones in bacterial cultures .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the dihydrobenzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3, with a molecular weight of approximately 178.18 g/mol. The compound features a benzofuran ring with a carboxylic acid group (-COOH) and a methyl group (-CH₃) at specific positions, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes. This suggests a potential use in treating infections caused by resistant strains of bacteria.
  • PPARα Agonism : Research indicates that derivatives of this compound can act as potent and subtype-selective PPARα agonists. Such activity is significant for managing dyslipidemia, as these compounds have demonstrated cholesterol- and triglyceride-lowering effects in animal models .
  • Induction of Apoptosis : The anticancer properties may be linked to the compound's ability to induce apoptosis in cancer cells, providing a pathway for therapeutic applications in oncology.

Antimicrobial Activity

Compounds related to this compound have shown promising antimicrobial activity against various pathogens. Molecular docking studies suggest effective binding to bacterial targets, leading to inhibition of growth.

Anti-inflammatory Effects

Preliminary studies indicate that derivatives may possess anti-inflammatory properties. These effects are crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on PPARα Agonists : A study reported the design and synthesis of a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as PPARα agonists. These compounds showed significant lipid-lowering effects in animal models at lower doses than existing therapies like fenofibrate .
  • Cytotoxicity Assessment : A research article evaluated the cytotoxicity of various benzofurancarboxylic acid derivatives against cancer cell lines. The findings suggested that structural modifications could enhance their anticancer efficacy, indicating that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
2-Methylbenzofuran Methyl group on benzofuranLacks carboxylic acid functionality
6-Hydroxy-2-methylbenzofuran Hydroxyl group at position 6Contains hydroxyl instead of carboxylic acid
7-Methyl-2,3-dihydrobenzofuran Methyl group at position 7Different methyl positioning alters reactivity
5-Methyl-1-benzofuran Methyl group on the furan partNo carboxylic acid; different biological activity

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications in medicinal chemistry compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how can purity be optimized?

The compound is synthesized via stereoselective acylation or cyclization of benzofuran precursors. A common approach involves enzymatic catalysis (e.g., Pseudomonas cepacia lipase) to achieve enantioselectivity in dihydrobenzofuran intermediates . Purification typically employs column chromatography with silica gel, followed by recrystallization. Purity (>95%) is confirmed via HPLC or LC-MS, with spectral matching to reference data (e.g., m/z 180.16 [M+H]⁺) .

Q. How is this compound characterized structurally and functionally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ring substitution patterns and carboxylic acid functionality. For example, a singlet at δ ~3.2 ppm corresponds to the methyl group adjacent to the dihydrofuran ring .
  • LC-MS : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments verifies molecular weight (e.g., C9_9H8_8O3_3, exact mass 164.0473) .
  • UV/Vis : Absorbance at 280 nm monitors stability and degradation products .

Q. What biological targets are associated with this compound in preclinical studies?

The compound acts as a constrained analogue of fibric acid, showing activity as a PPARα agonist (EC50_{50} in nanomolar range) . Derivatives also inhibit NF-κB, a key regulator of inflammation and cancer progression, with IC50_{50} values <10 μM in HeLa cells .

Advanced Research Questions

Q. How can structural modifications enhance PPARα agonism or NF-κB inhibition?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO2_2) at the 5-position of the benzofuran ring increase PPARα binding affinity by 3–5-fold .
  • Amide derivatives : N-(substituted phenyl)amide side chains improve NF-κB inhibition by modulating hydrophobic interactions with the IκB kinase complex .
  • Chirality : The (R)-enantiomer exhibits superior activity compared to (S)-forms due to better receptor fit .

Q. What analytical challenges arise in quantifying metabolic shunt products during biosynthesis studies?

LC-MS analysis of fungal cultures (e.g., Aspergillus floccosus) revealed shunt products like (2Z,4E)-2-methyl-2,4-hexadienedioic acid, a detoxification byproduct. Key challenges include:

  • Isotopic labeling : 13^{13}C-labeled precursors show 76% incorporation in shunt products, requiring careful correction for natural isotope abundance .
  • Co-elution issues : Shunt products often overlap with patulin or terreic acid peaks, necessitating tandem MS (MS/MS) for differentiation .

Q. How do compartmentalized biosynthesis pathways influence the compound’s metabolic fate?

Compartmentalization (e.g., cytoplasmic vs. vesicular synthesis) explains the coexistence of cytotoxic patulin and detoxified shunt products. For example, (2Z,4E)-2-methyl-2,4-hexadienedioic acid accumulates in the cytoplasm at 10–20% of patulin levels, suggesting spatial segregation of biosynthetic enzymes .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in PPARα activation thresholds (nanomolar vs. micromolar EC50_{50}) arise from assay variability (e.g., luciferase reporter vs. direct binding). Standardization using isothermal titration calorimetry (ITC) and co-crystallization studies is recommended .

Q. Methodological Guidance

Designing a stable isotope-assisted biosynthesis study :

  • Labeling protocol : Feed 13^{13}C7_7-glucose to fungal cultures for 3 days.
  • Extraction : Use ethyl acetate for non-polar metabolites, followed by SPE cleanup.
  • Data analysis : Calculate labeling efficiency via isotopic peak ratios in HRMS spectra .

Optimizing anticancer activity in derivatives :

  • Library design : Synthesize 10–20 analogues with varied substituents (e.g., halogens, alkyl chains).
  • Screening : Test NF-κB inhibition using a reporter gene assay (e.g., luciferase in HEK293 cells).
  • Lead optimization : Select compounds with IC50_{50} <1 μM for pharmacokinetic profiling .

Properties

IUPAC Name

2-methyl-3H-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)6-7-4-2-3-5-8(7)13-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVMBYHIKUWTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 2-hydroxymethyl-2-methyl-2,3-dihydrobenzofuran (16.4 g) and potassium hydroxide (5.2 g) in water (150 ml) were mixed and cooled to 5°. Potassium permanganate (20 g) was added portionwise over 45 minutes to the stirred mixture maintained below 12°. After the addition was complete stirring was continued for 1 hour and the mixture was then diluted with water. Sodium metabisulphite was added to destroy the precipitated MnO2 followed by an excess of sodium carbonate. The basic aqueous phase was washed with methylene chloride and then acidified with 2 N hydrochloric acid. Extraction with methylene chloride followed by washing, drying and evaporation of the extracts gave the carboxylic acid (3.0 g); I.R. νmax 1720 cm-1.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
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reactant
Reaction Step One
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Quantity
150 mL
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solvent
Reaction Step One
Quantity
20 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-methyl-2,3-dihydrobenzofuran-2-carboxylate (Step B, 0.22 g, 1.1 mmol) in 5 mL of dimethylsulfoxide was added potassium hydroxide (0.64 g, 11 mmol) in 0.5 mL of water. After stirring at room temperature for 1 h, the reaction mixture was partitioned between ether (50 mL) and 1 M hydrochloric acid (50 mL). The organic layer was separated and the aqueous layer extracted with ether (3×50 mL). The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.17 (d, 1H), 7.12 (t, 1H), 6.86 (t, 1H), 6.79 (d, 1H), 3.60 (d, 1H), 3.18 (d, 1H), 1.67 (s, 3H).
Name
methyl 2-methyl-2,3-dihydrobenzofuran-2-carboxylate
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

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